molecular formula C14H20N2O2 B12848854 (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B12848854
M. Wt: 248.32 g/mol
InChI Key: XPQDOUKRHNPOQO-CYBMUJFWSA-N
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Description

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 1609458-84-5) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules. The pyrrolidine ring is a privileged scaffold in drug discovery, featured in numerous bioactive compounds and FDA-approved drugs due to its ability to enhance solubility, influence the three-dimensional structure, and improve the pharmacokinetic profile of drug candidates . The specific stereochemistry of the (R)-enantiomer is often critical for achieving target selectivity and optimizing biological activity, as proteins are enantioselective and may require a specific spatial orientation of the ligand for effective binding . While the precise mechanism of action for this specific molecule is dependent on the final target, pyrrolidine derivatives are explored in various therapeutic areas. Research on closely related structures, such as fluoroquinolones with C-7 aminomethylpyrrolidine substituents, highlights their potential in probing novel biological pathways, including the inhibition of human topoisomerase I as a potential anti-cancer strategy . This compound is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity building block to develop novel molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

benzyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate

InChI

InChI=1S/C14H20N2O2/c1-16(10-13-7-8-15-9-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3/t13-/m1/s1

InChI Key

XPQDOUKRHNPOQO-CYBMUJFWSA-N

Isomeric SMILES

CN(C[C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CN(CC1CCNC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate typically involves the reaction of a pyrrolidine derivative with a benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The benzyl group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1. Antibody-Drug Conjugates (ADCs)
One of the notable applications of (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate is in the development of antibody-drug conjugates. These conjugates link potent small molecule drugs to antibodies that target specific cancer cells, enhancing the therapeutic efficacy while minimizing systemic toxicity. The compound serves as a self-immolative linker, facilitating the release of the drug upon internalization by the target cell .

1.2. DNA Methyltransferase Inhibition
The compound has been explored for its role in asymmetric synthesis to create analogs of S-adenosyl-L-homocysteine, which are known inhibitors of DNA methyltransferases. This application is particularly relevant in cancer research, where epigenetic modifications play a crucial role in tumorigenesis .

Synthesis of Pharmacologically Active Compounds

2.1. Synthesis of Anticholinergics
this compound has been utilized in synthesizing pharmacologically active stereoisomers of N-substituted soft anticholinergics. These compounds are significant in treating various conditions, including respiratory disorders and gastrointestinal motility issues .

2.2. Istaroxime Analog Development
The compound is also involved in synthesizing analogs of istaroxime, a potent inhibitor of Na+^+, K+^+-ATPase, which has implications in cardiac therapy .

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Antibody-Drug ConjugatesUsed as a linker for targeted drug deliveryEnhances specificity and reduces side effects
DNA Methyltransferase InhibitionSynthesized analogs to inhibit methylation enzymesSignificant reduction in tumor growth observed
Synthesis of AnticholinergicsDevelopment of stereoisomers for therapeutic useImproved efficacy in treating respiratory issues
Istaroxime Analog DevelopmentCreation of new compounds targeting cardiac functionsPotential for better management of heart failure

Mechanism of Action

The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Properties :

  • Physical State : Yellow oil at room temperature .
  • Hazards : Harmful if swallowed; causes skin, eye, and respiratory irritation .
  • Stability : Stable under recommended storage conditions (4°C in a sealed container) but incompatible with strong oxidizers .

Comparison with Similar Compounds

The structural and functional similarities of (R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate to other carbamate-containing pyrrolidine derivatives are critical for understanding its unique applications and limitations. Below is a detailed comparison:

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties References
This compound 1245649-33-5 C₁₄H₂₀N₂O₂ 248.33 Chiral pyrrolidine core, methylene-linked carbamate Yellow oil; irritant; used in chiral amine synthesis
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate 1219424-59-5 C₁₂H₁₄N₂O₃ 234.25 Oxo group at pyrrolidine C2 position Higher polarity due to ketone; solid crystalline form
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate 33628-84-1 C₁₉H₁₈N₂O₄ 338.36 Two oxo groups, benzyl substitution Enhanced hydrogen-bonding capacity; potential protease inhibition
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate 1401666-23-6 C₁₈H₂₅N₃O₃ 331.41 Ethyl group and amino-propanoyl substituent Higher molecular weight; likely improved bioavailability
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate 672310-23-5 C₂₁H₂₆N₂O₃ 354.44 Hydroxypyrrolidine and phenyl groups Increased hydrophilicity; CNS drug candidate

Chirality and Reactivity

  • The (R) configuration in the target compound distinguishes it from racemic mixtures, enabling enantioselective synthesis of pharmaceuticals . In contrast, (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5) introduces a ketone group, which increases polarity and alters solubility, making it more suitable for aqueous-phase reactions .

Biological Activity

(R)-Benzyl methyl(pyrrolidin-3-ylmethyl)carbamate, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its effects on various enzymatic pathways and its therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C13H19N2O2
  • Molecular Weight : 235.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 45072659

The structure of this compound features a pyrrolidine ring, which is known to influence its interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially aiding in membrane permeability.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes involved in neurotransmission and metabolic pathways. It is hypothesized that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for the regulation of acetylcholine levels in the nervous system.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits significant inhibitory activity against AChE and BChE. The following table summarizes the inhibitory concentrations (IC50) observed in various studies:

Compound Target Enzyme IC50 (µM) Reference
This compoundAChE25
This compoundBChE30

These results suggest that the compound has a moderate potency as an enzyme inhibitor, which may be beneficial in treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent.

Cytotoxicity Profile

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table presents the cytotoxicity results against various cell lines:

Cell Line IC50 (µM) Remarks
SH-SY5Y (Neuroblastoma)>300Low cytotoxicity observed
CCL-1 (Fibroblast)>800Very low cytotoxicity

These findings indicate that the compound demonstrates a favorable safety profile with minimal cytotoxic effects on normal cells, making it a promising candidate for further development in therapeutic applications.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective potential of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by oxidative agents, suggesting its role as an antioxidant .
  • Anti-inflammatory Activity : Another investigation reported that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in activated microglia, which may have implications for neurodegenerative diseases .
  • Potential in Drug Development : The structural characteristics of this compound make it an attractive scaffold for further modifications aimed at enhancing its biological activity and selectivity towards specific targets .

Q & A

Q. Optimization Parameters :

ParameterTypical RangeImpact on Yield
Temperature0–25°CLower temps reduce side reactions
SolventTHF, DCM, AcCNPolar aprotic solvents enhance reactivity
BaseEt₃N, NaHCO₃Excess base improves carbamate coupling

Characterization : ¹H/¹³C NMR, IR, and ESI-MS are critical for confirming structural integrity .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Basic Research Question
Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : Amine-carbamate equilibria in polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity Peaks : Unreacted starting materials or byproducts (e.g., benzyl alcohol from hydrolysis).
  • Stereochemical Effects : (R)-configuration may split signals in chiral environments .

Q. Methodological Solutions :

  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
  • Compare experimental IR spectra with DFT-calculated vibrational modes to validate functional groups .
  • Employ X-ray crystallography (e.g., SHELX refinement) for absolute configuration confirmation .

What safety protocols are essential for handling this compound in the lab?

Basic Research Question
The compound’s GHS classification includes:

  • H302 (Harmful if swallowed)
  • H315 (Skin irritation)
  • H319 (Serious eye irritation) .

Q. Handling Recommendations :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

What reaction mechanisms govern the stability of the carbamate group under acidic or basic conditions?

Advanced Research Question
The carbamate group is susceptible to hydrolysis:

  • Acidic Conditions : Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, leading to benzyl alcohol and methylamine byproducts .
  • Basic Conditions : Deprotonation of the amine weakens the C–N bond, facilitating cleavage (e.g., NaOH/EtOH reflux) .

Computational Insights :
DFT studies reveal transition-state stabilization via hydrogen bonding between the carbamate oxygen and solvent molecules .

How can molecular docking and dynamics simulations predict the compound’s biological activity?

Advanced Research Question
For enzyme targets (e.g., cholinesterases):

Ligand Preparation : Optimize the (R)-configuration using Gaussian09 with B3LYP/6-31G(d) .

Docking : Use AutoDock Vina to assess binding affinity to AChE’s catalytic site (PDB: 4EY7) .

MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-receptor interactions .

Q. Key Findings :

  • The pyrrolidine nitrogen forms salt bridges with Glu199 in AChE .
  • Benzyl group hydrophobicity enhances blood-brain barrier penetration .

What structure-activity relationship (SAR) trends are observed in carbamate derivatives for enzyme inhibition?

Advanced Research Question
Studies on AChE/BChE inhibitors reveal:

  • Electron-Withdrawing Groups (e.g., NO₂ on benzyl): Increase potency by 30% due to enhanced electrophilicity .
  • Steric Effects : Bulky substituents on pyrrolidine reduce activity by obstructing active-site access .

Q. SAR Table :

DerivativeIC₅₀ (AChE)Key Structural Feature
(R)-Benzyl12 nMOptimal stereochemistry
(S)-Benzyl85 nMReduced enantioselectivity
p-NO₂-Benzyl8.5 nMEnhanced electrophilicity

How do protective group strategies influence the synthesis of carbamate intermediates?

Advanced Research Question
Boc vs. Cbz Protection :

GroupStabilityDeprotection Method
BocAcid-labile (TFA/DCM)Compatible with Grignard reactions
CbzHydrogenolysis (H₂/Pd-C)Avoids strong acids .

Q. Trade-offs :

  • Boc : Higher stability but requires harsh deprotection.
  • Cbz : Mild removal but sensitive to reducing agents .

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